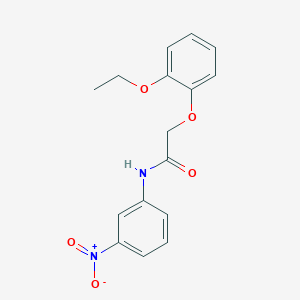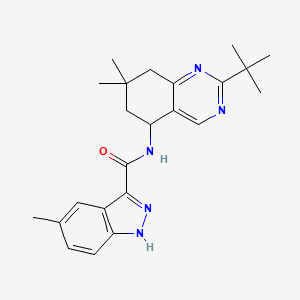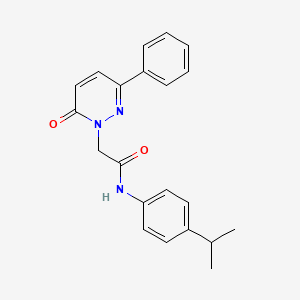
4-fluoro-N-3-quinolinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Fluoro-N-3-quinolinylbenzenesulfonamide-related compounds often involves palladium-catalyzed reactions, highlighting the importance of catalysis in introducing fluorine atoms into complex molecules. For example, the generation of 11-fluoro-11H-indeno[1,2-c]quinolines was achieved via a palladium-catalyzed three-component reaction, demonstrating the versatility and efficiency of such methods in synthesizing fluorinated compounds (Pan et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-Fluoro-N-3-quinolinylbenzenesulfonamide and related molecules has been extensively studied. Investigations into the crystal structures of related compounds reveal detailed insights into their molecular arrangements and intermolecular interactions. For instance, the analysis of N-(4-fluorobenzoyl)benzenesulfonamide demonstrated the significance of hydrogen bonding and other intermolecular forces in defining the structural characteristics of these compounds (Suchetan et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-Fluoro-N-3-quinolinylbenzenesulfonamide and derivatives often exploit the reactivity of the fluorine atom and the sulfonamide group. Research into copper-catalyzed reactions has shown how these functionalities can be leveraged for remote C−H amination, providing a pathway to synthesize aminated quinolines with high efficiency and selectivity (Yin et al., 2017).
Propriétés
IUPAC Name |
4-fluoro-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-12-5-7-14(8-6-12)21(19,20)18-13-9-11-3-1-2-4-15(11)17-10-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJRLQAMNWXNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-fluoro-4-methylbenzoyl)-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626587.png)

![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazine-2-carboxamide](/img/structure/B5626598.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5626601.png)
![3-methyl-1-(4-morpholinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5626608.png)
![2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626609.png)
![8-(2-thienylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5626622.png)

![4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B5626637.png)

![3-methyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5626656.png)
![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide](/img/structure/B5626668.png)
![2-(3-methoxypropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5626672.png)
![azocan-1-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5626680.png)